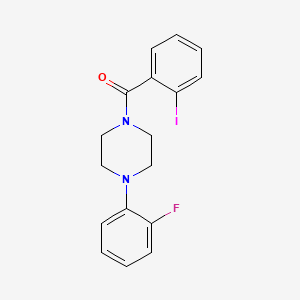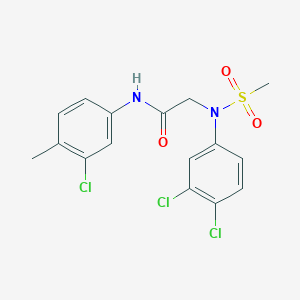![molecular formula C20H19BrN2OS B3652123 1-[(4-BROMOPHENYL)METHYL]-3-(MORPHOLINE-4-CARBOTHIOYL)INDOLE](/img/structure/B3652123.png)
1-[(4-BROMOPHENYL)METHYL]-3-(MORPHOLINE-4-CARBOTHIOYL)INDOLE
Overview
Description
1-[(4-BROMOPHENYL)METHYL]-3-(MORPHOLINE-4-CARBOTHIOYL)INDOLE is a complex organic compound with the molecular formula C20H19BrN2OS. This compound is part of the indole family, which is known for its significant role in various biological and pharmacological activities. Indole derivatives are prevalent in natural products and drugs, making them crucial in medicinal chemistry .
Preparation Methods
The synthesis of 1-[(4-BROMOPHENYL)METHYL]-3-(MORPHOLINE-4-CARBOTHIOYL)INDOLE typically involves multi-step organic reactions. One common method includes the condensation reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal, followed by further steps to introduce the bromophenyl and morpholine-4-carbothioyl groups . Industrial production methods often utilize similar synthetic routes but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
1-[(4-BROMOPHENYL)METHYL]-3-(MORPHOLINE-4-CARBOTHIOYL)INDOLE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride are used to reduce specific functional groups within the compound.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research explores its potential therapeutic uses, particularly in drug development for various diseases.
Industry: It is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(4-BROMOPHENYL)METHYL]-3-(MORPHOLINE-4-CARBOTHIOYL)INDOLE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. The bromophenyl and morpholine-4-carbothioyl groups further modulate its activity, enhancing its efficacy in specific applications .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
4-(4-Bromophenyl)morpholine: Shares the bromophenyl and morpholine groups but lacks the indole structure.
Indole-3-acetic acid: A naturally occurring plant hormone with a simpler structure but significant biological activity.
1-[(4-BROMOPHENYL)METHYL]-3-(MORPHOLINE-4-CARBOTHIOYL)INDOLE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[1-[(4-bromophenyl)methyl]indol-3-yl]-morpholin-4-ylmethanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2OS/c21-16-7-5-15(6-8-16)13-23-14-18(17-3-1-2-4-19(17)23)20(25)22-9-11-24-12-10-22/h1-8,14H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXQBYUADYLVCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B3652042.png)
![(5E)-1-(2,4-dichlorophenyl)-5-[4-(pyrrolidin-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3652044.png)
![4-chloro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenesulfonamide](/img/structure/B3652052.png)
![3-benzyl-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3652059.png)


![4-(1,3-dioxoisoindol-2-yl)-N-[4-(pyridin-4-ylmethyl)phenyl]cyclohexane-1-carboxamide](/img/structure/B3652066.png)
![3-(phenylthio)-N-{4-[(phenylthio)methyl]phenyl}propanamide](/img/structure/B3652072.png)
![N-(3-acetylphenyl)-N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3652079.png)

![(5Z)-5-[(2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B3652100.png)

![5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B3652112.png)
![N-[4-(2,3-dimethylphenoxy)phenyl]-4-nitrobenzamide](/img/structure/B3652125.png)
